

Flavokawain C: A Comparative Safety Profile Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Flavokawain C				
Cat. No.:	B491223	Get Quote			

A comprehensive examination of the preclinical safety data of **Flavokawain C** in relation to other well-studied flavonoids, including Quercetin, Catechins (EGCG), and Genistein. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to aid in the evaluation of **Flavokawain C** for further investigation.

In Vitro Cytotoxicity: A Selectivity Advantage?

A crucial aspect of a compound's safety profile is its differential effect on cancerous versus healthy cells. The available data suggests that **Flavokawain C** (FKC) exhibits a degree of selectivity, demonstrating higher potency against various cancer cell lines while showing comparatively lower toxicity to normal cells.

In a study by Phang et al. (2016), **Flavokawain C** displayed potent cytotoxic activity against the HCT 116 human colon carcinoma cell line, with an IC50 value of 12.75 μ M.[1] Notably, it showed minimal toxicity towards the normal human colon cell line, CCD-18Co.[1] Further research has established IC50 values for FKC across a range of cancer cell lines, including breast, bladder, and other colon cancer lines.[2][3] More recent studies have reinforced these findings, showing an IC50 of 53.95 \pm 5.08 μ M in normal liver MIHA cells, which is significantly higher than its IC50 values in liver cancer cell lines such as Huh-7 (23.42 \pm 0.89 μ M), Hep3B (28.88 \pm 2.60 μ M), and HepG2 (30.71 \pm 1.27 μ M).[2]

In comparison, other flavonoids show varied profiles. Quercetin has been shown to have limited or no cytotoxic effect on normal cell lines like 293T and MEF-1 at concentrations that







are effective against leukemic cell lines.[4] However, one study reported an IC50 of 0.302 mM (302 μ M) for quercetin in the normal human embryonic kidney cell line HEK293.[5] Epigallocatechin gallate (EGCG), the primary catechin in green tea, has demonstrated a pronounced growth inhibitory effect on cancerous cells compared to their normal counterparts. For instance, the IC50 value of EGCG for SV40 virally transformed WI38 human fibroblasts (WI38VA) was 10 μ M, whereas for normal WI38 cells, it was significantly higher at 120 μ M.[6] Genistein has also shown a degree of selectivity, with apoptosis observed in non-tumor BJ fibroblasts only at a concentration of 150 μ M, while effects on MCF-7 breast cancer cells were seen at concentrations as low as 20 μ M.[7]

The following table summarizes the available in vitro cytotoxicity data for **Flavokawain C** and other selected flavonoids.



Compound	Cell Line	Cell Type	IC50 Value	Citation
Flavokawain C	HCT 116	Human Colon Carcinoma	12.75 μΜ	[1]
HT-29	Human Colon Adenocarcinoma	39.00 ± 0.37 μM	[8]	
A549	Human Lung Carcinoma	40.28 μΜ	[1]	
CaSki	Human Cervical Carcinoma	39.88 μΜ	[1]	_
MCF-7	Human Breast Adenocarcinoma	47.63 μΜ	[1]	_
T24, RT4, EJ	Human Bladder Cancer	≤17 µM	[3]	_
HepG2	Human Hepatoma	57.04 μΜ	[1]	_
Huh-7	Human Liver Cancer	23.42 ± 0.89 μM	[2]	_
Нер3В	Human Liver Cancer	28.88 ± 2.60 μM	[2]	_
Flavokawain C	CCD-18Co	Normal Human Colon	Minimal toxicity	-
L-02	Normal Human Liver	59.08 μΜ	[1]	_
MIHA	Normal Human Liver	53.95 ± 5.08 μM	[2]	_
Quercetin	A549	Human Lung Carcinoma	8.65 μg/ml (24h), 5.14 μg/ml (72h)	[9]
H69	Human Lung Cancer	14.2 μg/ml (24h), 9.18 μg/ml (72h)	[9]	
				_



T47D	Human Breast Cancer	50 μΜ	[10]	-
Quercetin	293T, MEF-1	Normal Human Embryonic Kidney, Mouse Embryonic Fibroblast	Insensitive	_
HEK293	Normal Human Embryonic Kidney	0.302 mM (302 μM)	[5]	-
EGCG	WI38VA	SV40 Transformed Human Fibroblast	10 μΜ	[6]
A549	Human Non- Small-Cell Lung Cancer	36.0 μΜ	[11]	
DU145 (metastatic)	Human Prostate Cancer	89 μΜ	[12]	_
HH870 (organ- confined)	Human Prostate Cancer	45 μΜ	[12]	
EGCG	WI38	Normal Human Fibroblast	120 μΜ	
Genistein	MCF-7	Human Breast Cancer	6.5 - 12.0 μg/mL	[13]
MDA-468	Human Breast Cancer	6.5 - 12.0 μg/mL	[13]	
Genistein	BJ Dermal Fibroblasts	Normal Human Fibroblast	Cytotoxic over 200 μM (24h), 50 μM (48h)	_



In Vivo Toxicity: Preclinical Safety Assessment

Animal studies provide essential information regarding the systemic toxicity of a compound. For **Flavokawain C**, in vivo studies in mice have demonstrated a favorable safety profile at therapeutic doses. In a xenograft model using HCT 116 cells, administration of **Flavokawain C** did not lead to significant changes in body weight or cause damage to major organs.[10] Furthermore, a study on liver cancer xenografts showed that **Flavokawain C** did not alter serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating no significant hepatotoxicity at the tested doses.[2]

In contrast, other flavonoids have shown dose-dependent toxicity in animal models. Quercetin has a reported oral LD50 in mice of 3807 mg/kg, with doses above 1000 mg/kg causing distortion of hepatocytes and renal tubules.[14][15] However, other studies have reported a wide range of LD50 values for quercetin, from as low as 161 mg/kg in rats to over 16 g/kg for a solid dispersion formulation in mice, suggesting that the formulation and animal model can significantly impact toxicity.[16][17]

High doses of EGCG have been associated with hepatotoxicity in mice. A single intragastric dose of 1500 mg/kg of EGCG was found to be hepatotoxic, and repeated daily doses of 750 mg/kg also led to liver damage.[18] Interestingly, dietary restriction was shown to exacerbate EGCG-induced hepatotoxicity in mice, with liver injury observed at a dose of 400 mg/kg in dieting mice, a dose that did not cause liver damage in normally fed mice.[19]

For genistein, an LD50 of 500 mg/kg has been reported in rats and mice.[20] In repeated dose studies, genistein was well-tolerated at doses up to 500 mg/kg/day, although decreased food consumption and body weight gain were observed at this high dose.[20]

The following table summarizes the available in vivo toxicity data.



Compound	Animal Model	Route of Administration	Key Findings	Citation
Flavokawain C	Mice (xenograft)	Intraperitoneal	No significant effect on body weight or major organs.	[10]
Mice (xenograft)	Oral	No significant changes in serum ALT and AST levels; no changes in liver tissue structure.	[2]	
Quercetin	Mice	Oral	LD50: 3807 mg/kg. Doses >1000 mg/kg caused liver and kidney distortion.	[14][15]
Rats	Oral	LD50: 161 mg/kg.	[17]	
Mice	Oral (solid dispersion)	LD50: >16 g/kg.	[16]	
EGCG	Mice	Intragastric	Single dose of 1500 mg/kg was hepatotoxic. Repeated doses of 750 mg/kg increased hepatotoxicity.	[18]



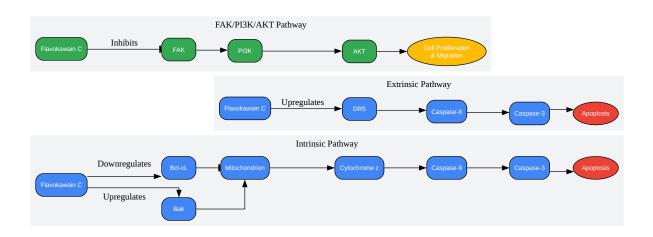
Mice (dietary restriction)	Intragastric	400 mg/kg caused hepatotoxicity in dieting mice but not in normal mice.	[19]	
Genistein	Rats and Mice	Not specified	LD50: 500 mg/kg.	[20]
Rats	Dietary admix	Well-tolerated up to 500 mg/kg/day; decreased food consumption and body weight at 500 mg/kg/day.	[20]	

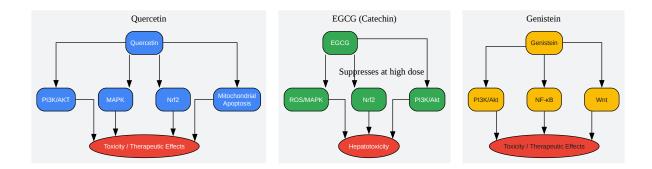
Signaling Pathways in Flavonoid-Mediated Effects

The biological activities of flavonoids, including their potential toxicity, are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of action and for predicting potential adverse effects.

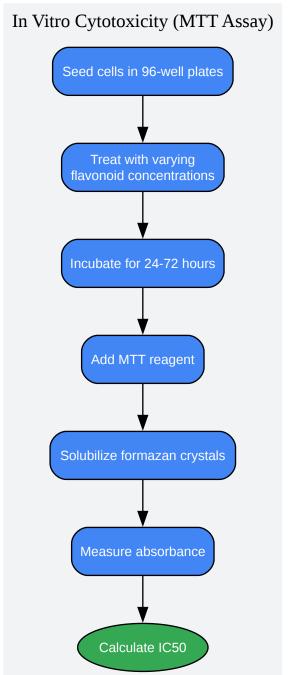
Flavokawain C has been shown to induce apoptosis in cancer cells through the modulation of the MAPK (Mitogen-Activated Protein Kinase) and Akt (Protein Kinase B) signaling pathways. [21][22] It can also trigger endoplasmic reticulum (ER) stress, leading to apoptosis.[22] The induction of apoptosis by FKC involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, characterized by the upregulation of pro-apoptotic proteins like Bak and death receptors (DR5), and the downregulation of anti-apoptotic proteins such as XIAP, cIAP-1, and Bcl-xL.[22] More recently, the FAK/PI3K/AKT signaling pathway has been identified as a key target of Flavokawain C in inhibiting the proliferation and migration of liver cancer cells.[2]

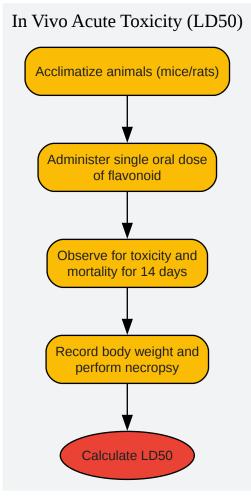












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavokawain C inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. The flavokawains: uprising medicinal chalcones PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin, a Natural Flavonoid Interacts with DNA, Arrests Cell Cycle and Causes Tumor Regression by Activating Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis and Cell Cycle Arrest by Flavokawain C on HT-29 Human Colon Adenocarcinoma via Enhancement of Reactive Oxygen Species Generation, Upregulation of p21, p27, and GADD153, and Inactivation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Green tea catechin, epigallocatechin-3-gallate, attenuates the cell viability of human nonsmall-cell lung cancer A549 cells via reducing Bcl-xL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epicatechins Purified from Green Tea (Camellia sinensis) Differentially Suppress Growth of Gender-Dependent Human Cancer Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute Toxicity of Quercetin From Onion Skin in Mice Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. scispace.com [scispace.com]



- 17. researchgate.net [researchgate.net]
- 18. pure.psu.edu [pure.psu.edu]
- 19. Frontiers | Epigallocatechin Gallate During Dietary Restriction Potential Mechanisms of Enhanced Liver Injury [frontiersin.org]
- 20. Molecular Pathways of Genistein Activity in Breast Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 22. Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Flavokawain C: A Comparative Safety Profile Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b491223#comparing-the-safety-profile-of-flavokawain-c-to-other-flavonoids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com